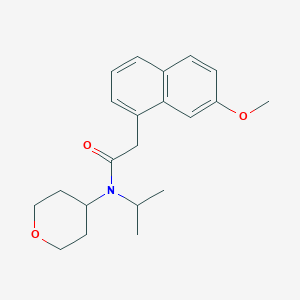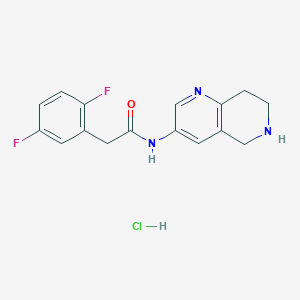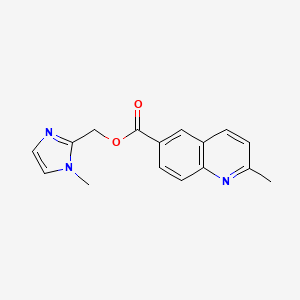
2-(7-methoxynaphthalen-1-yl)-N-(oxan-4-yl)-N-propan-2-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-methoxynaphthalen-1-yl)-N-(oxan-4-yl)-N-propan-2-ylacetamide is a chemical compound with potential applications in scientific research. It is a synthetic compound that has been developed in recent years and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 2-(7-methoxynaphthalen-1-yl)-N-(oxan-4-yl)-N-propan-2-ylacetamide is not fully understood. However, it is believed to work by modulating the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. It has also been shown to modulate the activity of the cannabinoid receptor CB1, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and pain. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, it has been shown to have antioxidant properties, which could have potential applications in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(7-methoxynaphthalen-1-yl)-N-(oxan-4-yl)-N-propan-2-ylacetamide in lab experiments is its specificity for COX-2 inhibition. This makes it a useful tool for studying the role of COX-2 in inflammation and pain. However, one limitation of using this compound is its relatively low potency compared to other COX-2 inhibitors. This could limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research related to 2-(7-methoxynaphthalen-1-yl)-N-(oxan-4-yl)-N-propan-2-ylacetamide. One potential direction is to further investigate its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use in the treatment of other inflammatory conditions, such as rheumatoid arthritis. Additionally, further research is needed to fully understand its mechanism of action and to improve its potency and selectivity.
Métodos De Síntesis
The synthesis of 2-(7-methoxynaphthalen-1-yl)-N-(oxan-4-yl)-N-propan-2-ylacetamide involves several steps. The starting material is 7-methoxynaphthalene, which is reacted with oxan-4-ylamine to form the intermediate compound. This intermediate is then reacted with propan-2-ylchloroacetamide to yield the final product. The synthesis process is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
2-(7-methoxynaphthalen-1-yl)-N-(oxan-4-yl)-N-propan-2-ylacetamide has potential applications in scientific research. It has been shown to have anti-inflammatory and analgesic properties, making it useful in the study of pain and inflammation. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-(7-methoxynaphthalen-1-yl)-N-(oxan-4-yl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-15(2)22(18-9-11-25-12-10-18)21(23)13-17-6-4-5-16-7-8-19(24-3)14-20(16)17/h4-8,14-15,18H,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAZRFYUCVUDIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCOCC1)C(=O)CC2=CC=CC3=C2C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-7-[(1-phenylpyrazol-3-yl)methylamino]-3,4-dihydroisoquinolin-1-one](/img/structure/B7641304.png)
![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-2-(2-hydroxyethyl)piperidine-1-carboxamide](/img/structure/B7641312.png)
![2-chloro-N-[2-(cyclopropylmethyl)pyrazol-3-yl]-3-methylbenzenesulfonamide](/img/structure/B7641318.png)

![3-[(2,6-Dimethyloxan-4-yl)amino]-1-(2-methylpiperidin-1-yl)propan-1-one](/img/structure/B7641333.png)
![Methyl 5-[cyclopropylmethyl(prop-2-ynyl)carbamoyl]pyridine-3-carboxylate](/img/structure/B7641342.png)
![4-[3-(3-Fluorophenyl)pyrrolidin-1-yl]sulfonyl-1-propan-2-ylimidazole](/img/structure/B7641354.png)
![N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B7641367.png)
![2-[(2S)-2-hydroxy-3-phenylmethoxypropyl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B7641378.png)
![N-(cyclobutylmethyl)-2-(spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-ylamino)ethanesulfonamide](/img/structure/B7641382.png)
![N-[1-[5-(2-chloro-3-methylphenyl)-1,2,4-oxadiazol-3-yl]cyclopentyl]acetamide](/img/structure/B7641383.png)
![3-ethoxy-N-[(4-methoxyoxan-4-yl)methyl]spiro[3.5]nonan-1-amine](/img/structure/B7641388.png)
![5-[(2-Methyl-3-pyrazol-1-ylpropyl)amino]pyridine-2-carbonitrile](/img/structure/B7641399.png)